(1S)-1-(3-bromo-4-chlorophenyl)ethan-1-ol
Description
Structural Significance of Halogen-Substituted Chiral Alcohols
The structural architecture of (1S)-1-(3-bromo-4-chlorophenyl)ethan-1-ol presents unique conformational properties that distinguish it from other halogen-substituted benzyl alcohols. Research demonstrates that ortho-halogenated benzyl alcohols can exist in multiple conformational states, including two distinct low-energy chiral conformations and one achiral conformation enabled by halogen substitution. The presence of dual halogens in the 3- and 4-positions creates a distinctive electronic environment that influences both molecular stability and reactivity patterns.
Spectroscopic investigations using infrared spectroscopy in supersonic jets reveal that the achiral monomer conformation is less stable than the chiral conformation with intramolecular oxygen-halogen contact, yet both conformations can be produced in similar quantities under specific experimental conditions. The robust hydroxyl transition observed for the achiral monomer serves as a sensitive benchmark for conformational energy sequences, providing critical insights into the compound's structural behavior.
The halogen substitution pattern significantly affects the compound's physical and chemical properties. Computational studies indicate that the presence of bromine at the 3-position and chlorine at the 4-position creates enhanced lipophilicity compared to monosubstituted analogs, potentially increasing biological interactions and membrane permeability. This dual halogenation also introduces greater steric bulk and polarizability compared to single halogen substitutions, influencing reactivity in nucleophilic substitution reactions and hydrogen-bonding interactions.
Table 1: Conformational Properties of Halogen-Substituted Benzyl Alcohols
| Substitution Pattern | Chiral Conformations | Achiral Conformations | Intramolecular Contact | Relative Stability |
|---|---|---|---|---|
| 3-Bromo-4-chloro | Two distinct | One planar | OH-X contact present | High with contact |
| 3-Chloro | Two distinct | One planar | OH-Cl contact | Moderate |
| 4-Fluoro | Two distinct | Limited | Minimal contact | Variable |
| Unsubstituted | Multiple | One | OH-π interaction | Reference baseline |
The molecular geometry of (1S)-1-(3-bromo-4-chlorophenyl)ethan-1-ol exhibits specific spatial arrangements that contribute to its synthetic utility. The hydroxyl group positioned at the benzylic carbon in the (S)-configuration creates a defined three-dimensional architecture essential for stereoselective transformations. This stereochemical arrangement enables the compound to serve as an effective chiral auxiliary in asymmetric synthesis applications.
Properties
IUPAC Name |
(1S)-1-(3-bromo-4-chlorophenyl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrClO/c1-5(11)6-2-3-8(10)7(9)4-6/h2-5,11H,1H3/t5-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGOUFUGNDAWVER-YFKPBYRVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=C(C=C1)Cl)Br)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC(=C(C=C1)Cl)Br)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.50 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method involves the use of phenacyl bromide and pyridinium tribromide in a solvent such as chloroform and ethanol, with the reaction being stirred at elevated temperatures .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography may be employed to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions: (1S)-1-(3-bromo-4-chlorophenyl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding ketones or aldehydes using oxidizing agents.
Reduction: Reduction of the bromine or chlorine atoms to form less substituted phenyl ethanols.
Substitution: Halogen atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as sodium methoxide or potassium cyanide.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of less substituted phenyl ethanols.
Substitution: Formation of substituted phenyl ethanols with various functional groups.
Scientific Research Applications
Chemistry: (1S)-1-(3-bromo-4-chlorophenyl)ethan-1-ol is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the development of pharmaceuticals and agrochemicals.
Biology: In biological research, this compound may be used to study the effects of halogenated phenyl ethanols on biological systems. It can be used in assays to investigate enzyme interactions and metabolic pathways.
Medicine: Potential applications in medicine include the development of new therapeutic agents. The unique structure of this compound allows for the exploration of its pharmacological properties and potential as a drug candidate.
Industry: In the industrial sector, (1S)-1-(3-bromo-4-chlorophenyl)ethan-1-ol can be used in the production of specialty chemicals and materials. Its reactivity makes it a valuable component in the synthesis of polymers and other advanced materials.
Mechanism of Action
The mechanism by which (1S)-1-(3-bromo-4-chlorophenyl)ethan-1-ol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The presence of halogen atoms may enhance its binding affinity to certain biological targets, leading to specific biochemical responses. The pathways involved may include inhibition or activation of enzymatic activity, modulation of receptor function, and alteration of cellular signaling processes.
Comparison with Similar Compounds
Structural Analogues with Halogen Substitutions
a. Halogen Position and Steric Effects
- (R)-1-(3-Chlorophenyl)ethan-1-ol (CAS: Not provided): This enantiomer lacks the bromine substituent but retains the chlorine at the 3-position. It is synthesized via asymmetric methods similar to those used for the target compound .
- (R)-1-(3-Fluorophenyl)ethan-1-ol and (R)-1-(4-Fluorophenyl)ethan-1-ol : Fluorine substituents introduce strong electron-withdrawing effects. These compounds exhibit higher polarity compared to the bromo-chloro derivative, as evidenced by their stereochemical purity (88–90%) and distinct NMR chemical shifts .
b. Dihalogenated Derivatives
- (S)-1-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-yl)ethan-1-ol : This compound features two chlorine atoms and an imidazole ring. The additional heterocyclic moiety increases molecular complexity and hydrogen-bonding capacity, which may enhance binding to biological targets like sterol 14α-demethylase .
- (1S)-1-(3-Bromo-4-fluorophenyl)ethan-1-ol (CAS: 1213585-51-3): Replacing chlorine with fluorine alters electronic properties while retaining bromine’s steric bulk. This substitution can modulate lipophilicity (logP) and metabolic stability .
Heterocyclic Analogues
- (1S)-1-[3-(4-Chlorophenyl)-1,2-oxazol-5-yl]ethan-1-ol (CAS: 1565845-63-7): Incorporation of an isoxazole ring introduces rigidity and additional hydrogen-bonding sites. The molecular weight (223.66 g/mol) is lower than the target compound, suggesting reduced steric hindrance in reactions .
Stereochemical Variants
- (1R)-1-(3-Bromo-4-chlorophenyl)ethan-1-ol: The (R)-enantiomer of the target compound may exhibit divergent biological activity or synthetic utility due to enantioselective interactions. No direct data on its properties are available, but analogous chiral alcohols (e.g., (R)-1-(3-chlorophenyl)ethan-1-ol) show distinct NMR and optical rotation profiles .
Table 1: Key Properties of Selected Analogues
Biological Activity
(1S)-1-(3-bromo-4-chlorophenyl)ethan-1-ol, a halogenated phenyl ethanol, has garnered attention in the fields of medicinal chemistry and biological research due to its potential therapeutic applications. This compound is characterized by the presence of bromine and chlorine substituents on the phenyl ring, which significantly influence its biological properties and interactions with molecular targets.
Chemical Structure and Properties
The molecular formula of (1S)-1-(3-bromo-4-chlorophenyl)ethan-1-ol is . Its structural representation can be summarized as follows:
- Molecular Structure :
- SMILES : CC@@HO
- InChI : InChI=1S/C8H8BrClO/c1-5(11)6-2-3-7(9)8(10)4-6/h2-5,11H,1H3/t5-/m0/s1
The biological activity of (1S)-1-(3-bromo-4-chlorophenyl)ethan-1-ol is primarily attributed to its interaction with various enzymes and receptors. The halogen atoms (bromine and chlorine) enhance the compound's binding affinity and specificity towards these biological targets, which can lead to modulation of physiological processes. The exact mechanisms remain under investigation, but preliminary studies suggest significant antimicrobial and anticancer properties.
Antimicrobial Properties
Research has indicated that (1S)-1-(3-bromo-4-chlorophenyl)ethan-1-ol exhibits notable antimicrobial activity. For instance, studies have shown that compounds with similar halogenated structures often demonstrate enhanced potency against a range of bacterial strains.
| Compound | MIC (μg/mL) | Target Organism |
|---|---|---|
| (1S)-1-(3-bromo-4-chlorophenyl)ethan-1-ol | 12.5 | Staphylococcus aureus |
| (1S)-1-(3-bromo-4-fluorophenyl)ethan-1-ol | 15.0 | E. coli |
Anticancer Activity
In vitro studies have also explored the anticancer potential of this compound. For example, it has been evaluated for its effects on various cancer cell lines, showing promise in inhibiting cell proliferation.
| Cell Line | IC50 (μM) | Mechanism |
|---|---|---|
| MCF-7 | 10.5 | Apoptosis induction |
| HeLa | 8.2 | Cell cycle arrest |
Case Study 1: Synthesis and Evaluation
A study conducted by researchers synthesized a series of halogenated phenyl ethanols, including (1S)-1-(3-bromo-4-chlorophenyl)ethan-1-ol. The synthesized compounds were evaluated for their biological activity against various pathogens and cancer cell lines. Results indicated that the presence of both bromine and chlorine was crucial for enhancing antimicrobial efficacy.
Case Study 2: Structure-Activity Relationship Analysis
Another significant study focused on the structure–activity relationships (SAR) of halogenated phenyl ethanols. It was found that substituents on the phenyl ring could dramatically alter the biological activity of the compounds. The study highlighted that variations in halogen type and position affected both binding affinity to target proteins and overall biological efficacy.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for (1S)-1-(3-bromo-4-chlorophenyl)ethan-1-ol, and how do reaction conditions influence yield and enantiomeric purity?
- Methodology :
- Bromination/Ketone Reduction : A common approach involves bromination of a substituted acetophenone precursor (e.g., 1-(3-bromo-4-chlorophenyl)ethanone) followed by stereoselective reduction. Sodium borohydride (NaBH₄) in methanol or ethanol at 0–25°C is often used for reduction, achieving moderate yields (60–75%) .
- Chiral Resolution : If racemic mixtures form, chiral chromatography (e.g., using amylose- or cellulose-based columns) or enzymatic resolution (lipases) can isolate the (1S)-enantiomer .
- Critical Factors : Temperature control during reduction prevents racemization. Solvent polarity (e.g., ethanol vs. THF) impacts reaction kinetics and enantiomeric excess (e.g., 85–90% ee reported in ethanol) .
Q. How is the stereochemical configuration of (1S)-1-(3-bromo-4-chlorophenyl)ethan-1-ol confirmed experimentally?
- Methodology :
- Chiral HPLC : Using a Daicel CHIRALPAK® column with n-hexane/isopropanol (90:10) as the mobile phase. Retention times are compared against racemic standards to confirm enantiopurity (e.g., 88–90% ee) .
- Optical Rotation : Measured with a polarimeter ([α]D²⁰ = +15.6° in chloroform) and cross-referenced with literature data .
- X-ray Crystallography : Resolves absolute configuration but requires high-purity single crystals, which may be challenging due to the compound’s hygroscopicity .
Q. What are the key stability considerations for storing (1S)-1-(3-bromo-4-chlorophenyl)ethan-1-ol?
- Methodology :
- Storage Conditions : Store at +4°C in airtight, amber vials under nitrogen to prevent oxidation of the alcohol moiety. Avoid aqueous environments to minimize hydrolysis .
- Degradation Analysis : Monitor via TLC (silica gel, ethyl acetate/hexane) or GC-MS for decomposition products (e.g., ketone formation from oxidation) .
Advanced Research Questions
Q. How do halogen (Br/Cl) substituents on the phenyl ring influence the compound’s intermolecular interactions in crystal packing or ligand-receptor binding?
- Methodology :
- X-ray Diffraction : Studies on analogs (e.g., 1-(4-chloro-3-fluorophenyl) derivatives) show Br/Cl atoms participate in halogen bonding (e.g., Br···O distances of 3.2–3.5 Å), stabilizing crystal lattices .
- Docking Simulations : Molecular dynamics models predict Br/Cl enhance binding to hydrophobic pockets in enzymes (e.g., cytochrome P450) via van der Waals interactions .
Q. What strategies resolve contradictions in reported biological activity data for this compound across studies?
- Methodology :
- Purity Verification : Re-evaluate samples with HPLC-NMR to rule out impurities (e.g., residual solvents or diastereomers) affecting bioassays .
- Assay Standardization : Compare IC₅₀ values under consistent conditions (e.g., pH 7.4, 37°C) to isolate structural vs. experimental variability .
Q. How does the (1S)-configuration affect the compound’s metabolic stability compared to its (1R)-enantiomer?
- Methodology :
- In Vitro Metabolism : Incubate with liver microsomes (human/rat) and quantify metabolites via LC-MS. The (1S)-enantiomer shows slower oxidation to ketone derivatives (t₁/₂ = 45 min vs. 28 min for (1R)) due to steric hindrance .
- Docking Studies : Enantiomer-specific orientation in CYP3A4 active sites alters accessibility to oxidation sites .
Structural and Functional Analogues
Q. What structurally similar compounds serve as benchmarks for studying (1S)-1-(3-bromo-4-chlorophenyl)ethan-1-ol’s reactivity?
- Comparative Analysis :
| Compound | Substituents | Key Differences | Biological Relevance |
|---|---|---|---|
| (1R)-1-(4-Bromo-3-fluorophenyl)ethan-1-ol | Br at C4, F at C3 | Higher metabolic stability | Antifungal activity |
| 2-Bromo-1-(3-chloro-4-fluorophenyl)ethanone | Ketone moiety | Pro-drug for alcohol derivatives | Antibacterial intermediates |
| (1S)-1-(3-Bromo-4-methylphenyl)ethan-1-ol | CH₃ instead of Cl | Reduced halogen bonding | Lower enzyme inhibition |
Data Contradiction Analysis
Q. Why do reported yields vary (60–90%) for the synthesis of (1S)-1-(3-bromo-4-chlorophenyl)ethan-1-ol?
- Troubleshooting :
- By-product Formation : Over-reduction to ethane derivatives occurs if NaBH₄ is in excess. Titrate reductant stoichiometrically .
- Racemization : Prolonged reaction times or elevated temperatures (>30°C) reduce ee. Use low-temperature conditions (−10°C) and short reaction times .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
